5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the class of pyrido[2,3-D]pyrimidines. This compound is characterized by its fused pyridine and pyrimidine ring system, with hydroxyl groups located at positions 2 and 4 of the pyrimidine ring. Its molecular formula is with a molar mass of approximately 167.17 g/mol . The compound has garnered attention due to its diverse biological activities and potential therapeutic applications in medicinal chemistry.
5,6-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol can be sourced from various chemical suppliers and is classified as a bicyclic heterocyclic compound. It is part of a larger family of pyrido[2,3-D]pyrimidines which are known for their roles in biological systems and potential as drug candidates.
The synthesis of 5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure optimal yields. The use of strong acids or bases may be necessary to facilitate cyclization and promote the formation of the desired heterocyclic structure.
The molecular structure of 5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol features a bicyclic framework composed of a pyridine ring fused to a pyrimidine ring. The hydroxyl groups at positions 2 and 4 contribute to its reactivity and biological properties.
5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol can participate in several chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol involves its interaction with specific molecular targets within biological systems:
This inhibition can lead to significant cellular effects including cell cycle arrest and modulation of gene expression related to proliferation and survival pathways .
5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol is typically presented as a white to off-white crystalline powder.
The presence of hydroxyl groups enhances its solubility in polar solvents and contributes to its reactivity in various chemical transformations. The compound's stability under different pH conditions allows it to be utilized in diverse chemical environments.
5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol has potential applications across several fields:
The 5,6,7,8-tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol (CAS: 21139-92-4) represents a structurally optimized variant within the broader pyridopyrimidine family, characterized by a partially saturated bicyclic framework that enhances molecular stability while preserving key pharmacophoric elements. This compound, with molecular formula C₇H₉N₃O₂ and molecular weight 167.17 g/mol, features a fusion between a partially hydrogenated pyridine ring and a uracil-like pyrimidinedione system [3] [8]. The planar uracil moiety facilitates hydrogen bonding interactions with biological targets, while the tetrahydropyridine ring introduces conformational flexibility and modulates electronic distribution across the scaffold [4]. This structural duality enables the molecule to mimic purine nucleobases, a critical feature for targeting enzymes involved in nucleotide metabolism and signal transduction pathways. The hydrogen-bonding capacity of the diol groups at positions 2 and 4, coupled with the basic nitrogen atoms within the bicyclic system, creates versatile recognition motifs that contribute to target binding affinity and selectivity in drug-receptor interactions [8].
Property | Value/Description |
---|---|
Systematic Name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine-2,4-diol |
CAS Registry Number | 21139-92-4 |
Molecular Formula | C₇H₉N₃O₂ |
Molecular Weight | 167.17 g/mol |
Hydrogen Bond Donors | 3 (two OH groups, one ring NH) |
Hydrogen Bond Acceptors | 4 (carbonyl oxygens and ring nitrogens) |
Key Structural Features | Bicyclic framework, uracil-like pharmacophore, saturated pyridine ring |
Pyrido[2,3-d]pyrimidine derivatives have emerged as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles and target versatility. Specifically, the 2,4-diol substitution pattern present in 5,6,7,8-tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol is structurally analogous to natural pyrimidine cofactors, enabling potent inhibition of enzymes such as dihydrofolate reductase (DHFR) and kinases [2] [5]. Extensive structure-activity relationship (SAR) studies demonstrate that modifications at positions 5, 6, and 7 of the tetrahydropyridine ring significantly influence target selectivity and potency, allowing for optimization against various disease targets [5]. Medicinal chemistry research has exploited this scaffold to develop compounds acting on tyrosine kinases, phosphatidylinositol-3 kinases (PI3Ks), mammalian target of rapamycin (mTOR), extracellular regulated protein kinases (ERK), cyclin-dependent kinases (CDKs), and phosphodiesterases (PDEs) [2]. The partially saturated variant offers advantages over fully aromatic analogs through improved solubility profiles and reduced planar aromatic surface area, potentially mitigating off-target interactions and toxicity issues [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0